3-(2-Phenylcyclopropyl)propanenitrile
Description
3-(2-Phenylcyclopropyl)propanenitrile is a nitrile-functionalized organic compound featuring a phenyl-substituted cyclopropane ring attached to a propanenitrile backbone. The cyclopropane ring introduces significant steric strain and electronic effects, influencing its reactivity and physical properties.
Properties
Molecular Formula |
C12H13N |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
3-(2-phenylcyclopropyl)propanenitrile |
InChI |
InChI=1S/C12H13N/c13-8-4-7-11-9-12(11)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7,9H2 |
InChI Key |
YRDCLOMERWSGJC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)CCC#N |
Origin of Product |
United States |
Scientific Research Applications
3-(2-Phenylcyclopropyl)propanenitrile has various applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Phenylcyclopropyl)propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, influencing cellular processes. detailed studies on its specific molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(2-Phenylcyclopropyl)propanenitrile with related propanenitrile derivatives described in the literature, focusing on structural, spectroscopic, and functional differences.
Structural and Functional Group Variations
- Target Compound : 3-(2-Phenylcyclopropyl)propanenitrile contains a strained cyclopropane ring directly bonded to a phenyl group and a nitrile.
- Analogues: 3-(Phenylamino)propanenitrile (9h): Features a phenylamino (-NHPh) group instead of the phenylcyclopropyl moiety . 3-(Butylamino)propanenitrile (9b): Substituted with a flexible butylamino (-NHBu) chain . 3-(Isopropylamino)propanenitrile (9p): Includes a branched isopropylamino group .
Key Differences :
- Steric Effects: The cyclopropane ring in the target compound imposes greater steric hindrance compared to linear or branched amino groups in analogues.
- Electronic Effects: The cyclopropane’s ring strain may enhance electrophilicity at the nitrile group, whereas amino substituents (e.g., -NHPh in 9h) introduce electron-donating resonance effects.
Spectroscopic Properties
Table 1: Spectroscopic Comparison of Propanenitrile Derivatives
Observations :
- IR Spectroscopy: All compounds exhibit a nitrile stretch near 2240 cm⁻¹. The target lacks N-H stretches (~3300 cm⁻¹) present in amino-substituted analogues.
- NMR: The cyclopropane protons in the target compound show complex splitting (multiplet) due to ring strain, whereas amino derivatives display broad NH signals. Aromatic protons in the target’s phenyl group are deshielded compared to 9h’s aniline ring.
- Mass Spectrometry : The target’s higher molecular weight (169.09 vs. 146.09 for 9h) reflects the cyclopropane’s additional carbon atoms.
Biological Activity
3-(2-Phenylcyclopropyl)propanenitrile is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis Methods
The synthesis of 3-(2-Phenylcyclopropyl)propanenitrile can be achieved through various methods, including:
- Cyclopropanation Reactions : Utilizing cyclopropane precursors and phenyl substituents.
- Nitrile Formation : Employing techniques such as nucleophilic substitution to introduce the nitrile group.
Biological Activity Overview
Research indicates that 3-(2-Phenylcyclopropyl)propanenitrile exhibits several biological activities, primarily in the fields of oncology and neuropharmacology.
Antitumor Activity
Several studies have reported the antitumor properties of compounds related to 3-(2-Phenylcyclopropyl)propanenitrile. For instance, its structural analogs have shown efficacy in inhibiting tumor cell proliferation in vitro. The mechanism involves:
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cancer cells from dividing and proliferating.
Neuropharmacological Effects
Research has also explored the neuropharmacological potential of this compound:
- Pain Relief : It may interact with pain pathways, providing analgesic effects.
- Cognitive Enhancement : Potential implications in improving cognitive functions through modulation of neurotransmitter systems.
The biological activity of 3-(2-Phenylcyclopropyl)propanenitrile can be attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to various receptors involved in pain and inflammation.
- Enzyme Inhibition : It could inhibit enzymes that are crucial for tumor growth and survival.
Case Study 1: Antitumor Efficacy
In a study published by , researchers evaluated the antitumor effects of a series of cyclopropane derivatives, including 3-(2-Phenylcyclopropyl)propanenitrile. The results indicated that this compound significantly reduced the viability of several cancer cell lines, demonstrating its potential as an anticancer agent.
Case Study 2: Neuropharmacological Assessment
Another study focused on the neuropharmacological properties of similar compounds. The findings suggested that derivatives like 3-(2-Phenylcyclopropyl)propanenitrile could modulate neurotransmitter levels, leading to improved cognitive performance in animal models .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 1-Phenylcyclobutanecarbonitrile | Cyclobutane derivative | Similar cycloalkane structure; different ring size |
| 2,2-Diphenylcyclopropanecarbonitrile | Diphenyl-substituted cyclopropane | Increased steric hindrance due to two phenyl groups |
| 5-Phenylpentanenitrile | Linear chain with phenyl group | Longer carbon chain compared to propanenitrile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
